7-(Propan-2-YL)isoquinoline
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Overview
Description
7-(Propan-2-YL)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and biological activities. This compound features a benzene ring fused to a pyridine ring, with a propan-2-yl group attached at the 7th position. Isoquinoline derivatives are significant in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-YL)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions, leading to the cyclization and formation of the isoquinoline ring .
Another method involves the palladium-catalyzed coupling of o-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization . This method provides high yields and short reaction times.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline, allowing for efficient separation and purification.
Chemical Reactions Analysis
Types of Reactions: 7-(Propan-2-YL)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
7-(Propan-2-YL)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Propan-2-YL)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity . They can also interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Benzimidazo[2,1-a]isoquinoline: A fused heterocyclic compound with unique properties.
Uniqueness: 7-(Propan-2-YL)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yl group at the 7th position influences its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
7-propan-2-ylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGJBUMOVRFOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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